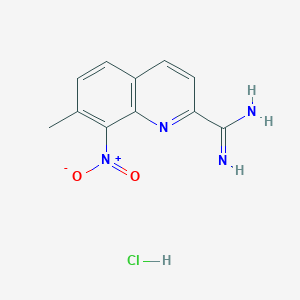
1-Propoxyisoquinoline-3-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Propoxyisoquinoline-3-carboximidamide hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of Isoquinoline Derivative: The initial step involves the formation of an isoquinoline derivative through a cyclization reaction.
Introduction of Propoxy Group: The propoxy group is introduced via an alkylation reaction using propyl halides under basic conditions.
Formation of Carboximidamide Group: The carboximidamide group is introduced through a reaction with cyanamide or related reagents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Chemical Reactions Analysis
1-Propoxyisoquinoline-3-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
1-Propoxyisoquinoline-3-carboximidamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 1-Propoxyisoquinoline-3-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-Propoxyisoquinoline-3-carboximidamide hydrochloride can be compared with other similar compounds, such as:
1-Methoxyisoquinoline-3-carboximidamide hydrochloride: This compound has a methoxy group instead of a propoxy group, leading to differences in its chemical and biological properties.
1-Ethoxyisoquinoline-3-carboximidamide hydrochloride:
1-Butoxyisoquinoline-3-carboximidamide hydrochloride: The presence of a butoxy group in this compound results in variations in its chemical behavior and uses.
Properties
CAS No. |
1179362-49-2 |
|---|---|
Molecular Formula |
C13H16ClN3O |
Molecular Weight |
265.74 g/mol |
IUPAC Name |
1-propoxyisoquinoline-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C13H15N3O.ClH/c1-2-7-17-13-10-6-4-3-5-9(10)8-11(16-13)12(14)15;/h3-6,8H,2,7H2,1H3,(H3,14,15);1H |
InChI Key |
PNNODSZDCAAASW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=CC2=CC=CC=C21)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Iodo-3,6-dimethylimidazo[1,5-A]pyridine](/img/structure/B15065033.png)
![4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B15065036.png)

![Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B15065055.png)



